Diisoamylamine
Overview
Description
Diisoamylamine, also known as Diisopentylamine, is a small molecule with the molecular formula C10H23N . It is used in various applications, including as a reagent in wet etching .
Synthesis Analysis
Diisoamylamine can be synthesized through a novel rearrangement sequence. This transformation is transition metal-free and proceeds under mild conditions, providing facile access to highly sterically hindered diarylamines that are otherwise inaccessible by traditional S_NAr chemistry .Molecular Structure Analysis
The molecular structure of Diisoamylamine consists of a nitrogen atom bonded to two isopentyl groups . The isopentyl group is a five-carbon alkyl group with the formula (CH3)2CHCH2CH2- .Chemical Reactions Analysis
Diisoamylamine can participate in various chemical reactions. For instance, it has been used as a nucleophile in the synthesis of aryl chlorophosphonamidates . It can also participate in Smiles rearrangements .Physical And Chemical Properties Analysis
Diisoamylamine has a molecular weight of 157.30 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 188.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.3 mmHg at 25°C .Scientific Research Applications
1. Enantioselective Hydrogen-Bond-Donor Catalysis
- Summary of Application: Diisoamylamine is used in the enantioselective hydrogen-bond-donor catalysis to access diverse stereogenic-at-phosphorus(V) compounds . This method provides an alternative approach to stereogenic-at-P(V) targets without requiring stoichiometric quantities of chiral control elements .
- Methods of Application: The method involves the use of a commercially available hydrogen-bond (H-bond) donor catalyst for the synthesis of aryl chlorophosphonamidates . These chlorophosphonamidates can be displaced sequentially and stereospecifically to access a wide variety of stereogenic-at-P(V) compounds featuring diverse substitution patterns .
- Results or Outcomes: This method has been demonstrated to be effective in the synthesis of a wide variety of stereogenic-at-P(V) compounds featuring diverse substitution patterns .
2. Clinical Application of Diamine Oxidase (DAO)
- Summary of Application: Diisoamylamine is related to the activity of Diamine Oxidase (DAO), a secretory protein located in the cytoplasm of human and mammalian upper intestinal mucosa chromaffin cells . DAO is responsible for catabolizing histamine (mainly extracellular) to stop allergic reactions .
- Methods of Application: DAO levels in the blood and intestinal mucosa can be influenced by various factors, including drugs and food . The level in the intestinal mucosa decreases during ischemia, hypoxia, or nutritional dysfunction of the intestinal luminal tissues, consequently decreasing DAO level in the blood .
- Results or Outcomes: The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa . This measure is important in diagnosing various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine .
3. Biosynthesis and Industrial Applications of α-Amylase
- Summary of Application: Diisoamylamine is related to the activity of α-amylase, an enzyme that hydrolyzes glycosidic bonds present in starch molecules to produce dextrins and oligosaccharides . This enzyme is synthesized from microbes such as bacteria, fungi, and yeast .
- Methods of Application: The synthesis of α-amylase can be enhanced using recombinant DNA technology, different fermentation methods, less expensive and good carbon and nitrogen sources, and optimizing various parameters during fermentation, e.g., temperature, pH, and fermentation duration .
- Results or Outcomes: α-Amylase has multiple applications that are very vital to the starch industry . It is extensively utilized in industries such as starch conversion, food, detergent, paper, textile industries, and fuel alcohol production among biofuels .
4. General Scientific Research
- Summary of Application: Diisoamylamine is used in various scientific research applications .
- Methods of Application: The specific methods of application can vary widely depending on the particular research context .
- Results or Outcomes: The outcomes of these research applications can also vary widely, contributing to advancements in a range of scientific fields .
Safety And Hazards
Diisoamylamine is classified as a flammable liquid and vapour. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVMXMTSODFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060263 | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisoamylamine | |
CAS RN |
544-00-3 | |
Record name | Diisoamylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisoamylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOAMYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71L34G463T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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